H-Leu-Met-OH chemical structure and properties
H-Leu-Met-OH chemical structure and properties
An In-depth Technical Guide to H-Leu-Met-OH (L-Leucyl-L-methionine)
Authored by a Senior Application Scientist
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Subject: A Comprehensive Technical Overview of the Dipeptide H-Leu-Met-OH: Structure, Properties, Synthesis, and Applications
Abstract
This technical guide provides a comprehensive overview of the dipeptide H-Leu-Met-OH, scientifically known as L-Leucyl-L-methionine. Composed of the essential amino acids L-leucine and L-methionine, this dipeptide is a subject of interest in various scientific disciplines, including biochemistry, pharmacology, and materials science. This document delineates its chemical structure, physicochemical properties, synthesis and purification methodologies, analytical characterization techniques, and known biological significance and applications. The content herein is intended to serve as a valuable resource for researchers and professionals engaged in peptide chemistry, drug discovery, and related fields, offering both foundational knowledge and practical insights.
Introduction to H-Leu-Met-OH
H-Leu-Met-OH, or L-Leucyl-L-methionine, is a dipeptide formed from the covalent linkage of two essential amino acids, L-leucine and L-methionine, via a peptide bond. As a constituent of proteins and a product of protein hydrolysis, H-Leu-Met-OH is a naturally occurring biomolecule. Its structure combines the distinct properties of its constituent amino acids: the branched-chain hydrophobicity of leucine and the sulfur-containing, flexible side chain of methionine. This unique combination of properties makes H-Leu-Met-OH a molecule of interest for its potential biological activities and as a building block in the synthesis of more complex peptides and peptidomimetics.
Chemical Structure and Identifiers
The chemical structure of H-Leu-Met-OH is characterized by a peptide bond between the carboxyl group of L-leucine and the amino group of L-methionine.
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IUPAC Name: (2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-4-methylsulfanylbutanoic acid[1]
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Synonyms: L-Leucyl-L-methionine, Leu-Met, LM[1]
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CAS Number: 36077-39-1[1]
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Molecular Formula: C₁₁H₂₂N₂O₃S[1]
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Molecular Weight: 262.37 g/mol [1]
2.1. 2D and 3D Structural Representations
(A 2D representation of the chemical structure of H-Leu-Met-OH can be generated using standard chemical drawing software. A 3D conformer can be visualized using molecular modeling programs.)
Physicochemical Properties
The physicochemical properties of H-Leu-Met-OH are crucial for its handling, formulation, and biological activity. A summary of these properties is presented in the table below.
| Property | Value | Source/Method |
| Appearance | White to off-white crystalline powder | General observation |
| Solubility | Soluble in water[2], slightly soluble in methanol. | [2] |
| Isoelectric Point (pI) | ~5.6 (Estimated) | Calculated |
| Specific Rotation [α]D | Not available | - |
| Stability | Stable under standard conditions. Sensitive to strong acids, bases, and oxidizing agents. | General peptide stability |
Expert Insight on Isoelectric Point Calculation: The isoelectric point (pI) is the pH at which a molecule carries no net electrical charge. For a simple dipeptide like H-Leu-Met-OH with no ionizable side chains, the pI can be estimated by averaging the pKa values of the N-terminal amino group and the C-terminal carboxyl group. Using typical pKa values for the termini of peptides (pKa₁ ≈ 3.0 for the C-terminus and pKa₂ ≈ 8.2 for the N-terminus), the estimated pI would be approximately (3.0 + 8.2) / 2 = 5.6. This value is important for purification techniques such as ion-exchange chromatography and for understanding the peptide's behavior in biological systems.[1][3][4]
Synthesis and Purification
The synthesis of H-Leu-Met-OH can be achieved through both solution-phase and solid-phase peptide synthesis (SPPS) methodologies. SPPS is generally preferred for its efficiency and ease of purification.
4.1. Solid-Phase Peptide Synthesis (SPPS) of H-Leu-Met-OH
The Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) strategy is a widely used method for SPPS. The synthesis involves the sequential addition of Fmoc-protected amino acids to a growing peptide chain anchored to a solid support.
Workflow for SPPS of H-Leu-Met-OH:
Caption: Solid-Phase Peptide Synthesis (SPPS) workflow for H-Leu-Met-OH.
Step-by-Step SPPS Protocol:
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Resin Preparation: Start with a pre-loaded Fmoc-Met-Wang resin. Swell the resin in dimethylformamide (DMF) for 30 minutes.
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Fmoc Deprotection: Treat the resin with a 20% solution of piperidine in DMF for 20 minutes to remove the Fmoc protecting group from the methionine residue.
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Washing: Thoroughly wash the resin with DMF to remove excess piperidine and by-products.
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Amino Acid Coupling: Activate Fmoc-Leu-OH with a coupling reagent such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) in the presence of a base like DIPEA (N,N-diisopropylethylamine) in DMF. Add this solution to the resin and allow the coupling reaction to proceed for 1-2 hours.
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Washing: Wash the resin with DMF to remove unreacted reagents.
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Final Deprotection: Remove the Fmoc group from the newly added leucine residue using 20% piperidine in DMF.
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Final Washing: Wash the resin extensively with DMF, followed by dichloromethane (DCM).
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Cleavage and Deprotection: Treat the resin with a cleavage cocktail, typically a mixture of trifluoroacetic acid (TFA), water, and triisopropylsilane (TIS) (e.g., 95:2.5:2.5 v/v/v), for 2-3 hours to cleave the dipeptide from the resin and remove any side-chain protecting groups.
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Precipitation and Isolation: Precipitate the crude peptide in cold diethyl ether, centrifuge to collect the solid, and dry under vacuum.
4.2. Purification by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
The crude H-Leu-Met-OH is purified using RP-HPLC, which separates the target peptide from impurities based on hydrophobicity.
Workflow for RP-HPLC Purification:
Caption: RP-HPLC purification workflow for H-Leu-Met-OH.
Step-by-Step RP-HPLC Protocol:
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Column: A preparative C18 reversed-phase column is typically used.
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Mobile Phases:
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Mobile Phase A: 0.1% TFA in water.
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Mobile Phase B: 0.1% TFA in acetonitrile.
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Gradient: A linear gradient from a low percentage of Mobile Phase B to a higher percentage over a set time (e.g., 5% to 65% B over 30 minutes) is employed to elute the peptide.
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Detection: The peptide is detected by its absorbance at 220 nm.
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Fraction Collection: Fractions corresponding to the main peak are collected.
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Purity Analysis: The purity of the collected fractions is assessed by analytical RP-HPLC.
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Lyophilization: The pure fractions are pooled and lyophilized to obtain the final product as a white powder.
Analytical Characterization
The identity and purity of synthesized H-Leu-Met-OH are confirmed using various analytical techniques.
5.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are used to confirm the structure of the dipeptide by analyzing the chemical shifts and coupling constants of the protons and carbons.
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Expected ¹H NMR Features: The spectrum will show characteristic signals for the protons of the leucine side chain (isobutyl group), the methionine side chain (thioether and ethyl groups), the α-protons of both amino acid residues, and the amide and amine protons.
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Expected ¹³C NMR Features: The spectrum will display distinct signals for the carbonyl carbons of the peptide bond and the C-terminus, the α-carbons of both residues, and the carbons of the leucine and methionine side chains.
5.2. Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of the dipeptide and to confirm its amino acid sequence through fragmentation analysis.
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Expected Mass: The protonated molecule [M+H]⁺ should be observed at m/z 263.14.
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Expected Fragmentation: Tandem mass spectrometry (MS/MS) will produce characteristic b- and y-ions. For H-Leu-Met-OH, the major fragment ions would be the b₁-ion (from cleavage after Leu) and the y₁-ion (from cleavage before Met).
Biological Significance and Applications
While specific therapeutic applications of H-Leu-Met-OH are not extensively documented, its constituent amino acids and related dipeptides have known biological roles and potential applications.
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Nutritional and Metabolic Roles: As a dipeptide of two essential amino acids, H-Leu-Met-OH can serve as a source of these amino acids upon hydrolysis in the body. Leucine is a key regulator of muscle protein synthesis, while methionine is involved in various metabolic pathways, including the synthesis of other sulfur-containing compounds.[5]
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Bioactive Potential: Some dipeptides have been shown to possess unique biological activities that differ from their constituent amino acids. For instance, dileucine (Leu-Leu) has been reported to have a more potent effect on muscle protein synthesis than leucine alone. This suggests that H-Leu-Met-OH may also exhibit specific bioactivities that warrant further investigation.
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Drug Development: Dipeptides are often explored as components of peptidomimetic drugs due to their improved stability and cell permeability compared to larger peptides. H-Leu-Met-OH could serve as a lead compound or a fragment in the design of new therapeutic agents.
Stability and Storage
The stability of H-Leu-Met-OH is a critical consideration for its storage and use in experimental settings.
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Lyophilized Form: In its lyophilized (powder) form, H-Leu-Met-OH is relatively stable and should be stored at -20°C or lower in a desiccated environment.
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In Solution: In aqueous solutions, the stability of H-Leu-Met-OH is pH- and temperature-dependent. At neutral to acidic pH, the peptide bond is generally stable. However, at highly acidic or basic pH, hydrolysis can occur. The thioether group in the methionine side chain is also susceptible to oxidation, so solutions should be protected from oxidizing agents and prolonged exposure to air. For long-term storage in solution, it is advisable to prepare aliquots and store them at -80°C to minimize freeze-thaw cycles.
Conclusion
H-Leu-Met-OH is a simple yet intriguing dipeptide with a unique combination of structural features and potential biological relevance. This technical guide has provided a comprehensive overview of its chemical and physical properties, synthesis and purification methods, and analytical characterization techniques. While its specific applications in drug development are still an emerging area of research, the foundational knowledge of its constituent amino acids and related dipeptides suggests that H-Leu-Met-OH holds promise as a valuable tool in various scientific endeavors. Further research into its specific biological activities and potential therapeutic applications is warranted.
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